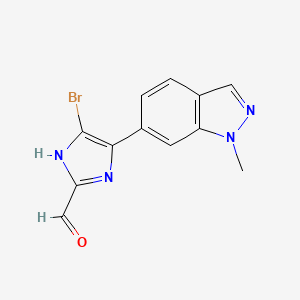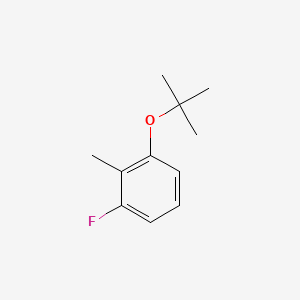
2-(tert-Butoxy)-6-fluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)-6-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butoxy)-6-fluorotoluene can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxy)-6-fluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted toluene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxy)-6-fluorotoluene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)-6-fluorotoluene involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity of the compound, making it more susceptible to electrophilic aromatic substitution reactions. The fluorine atom can enhance the compound’s stability and reactivity by affecting the electronic distribution within the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Sodium tert-butoxide: Similar to potassium tert-butoxide, used as a strong base.
Uniqueness
2-(tert-Butoxy)-6-fluorotoluene is unique due to the presence of both the tert-butoxy group and the fluorine atom on the toluene ring. This combination imparts distinct reactivity and stability characteristics, making it valuable in various chemical applications.
Eigenschaften
Molekularformel |
C11H15FO |
|---|---|
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
1-fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
MJOVNPSQEYEFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



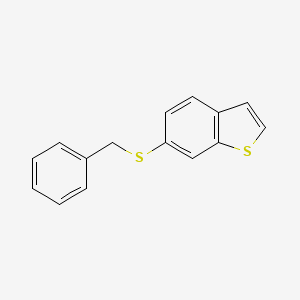
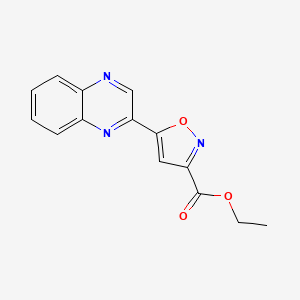
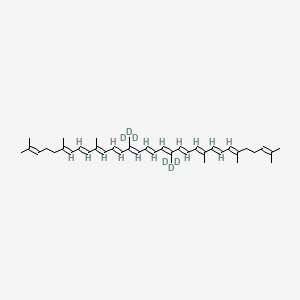
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
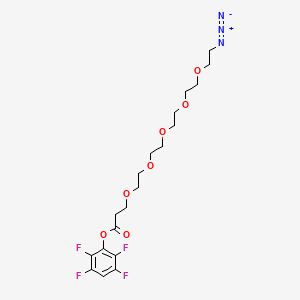
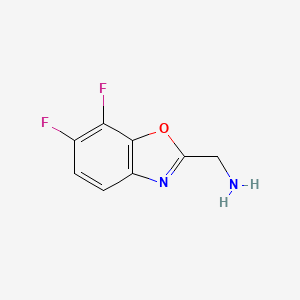
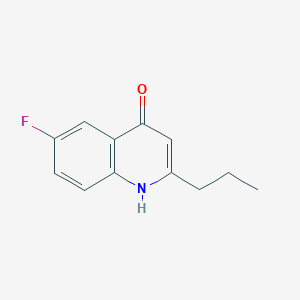
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

